Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
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Overview
Description
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound with the molecular formula C23H31ISi . This compound is notable for its unique structure, which includes an iodine-substituted naphthalene ring and a butynyl group attached to a silicon atom. Organosilanes like this one are widely used in various fields due to their versatile chemical properties.
Preparation Methods
The synthesis of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the dihydrosilylation of terminal alkynes . This process can be catalyzed by borane or transition metals such as cobalt and iron . The reaction conditions often include the use of specific silane combinations to achieve the desired chemoselectivity. Industrial production methods may involve large-scale synthesis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes . This interaction is crucial in applications such as surface modification and drug delivery .
Comparison with Similar Compounds
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- can be compared with other similar organosilicon compounds, such as:
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Vinylsilanes: Used in the synthesis of polymers and as intermediates in organic synthesis.
Geminal bis(silanes): Known for their versatile synthetic utilities and structural properties. The uniqueness of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other organosilanes.
Biological Activity
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a complex organosilicon compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. The unique structure of this silane derivative suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, summarizing key findings from research studies and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
- Molecular Formula : C19H24I Si
This compound features a silane backbone with functional groups that may interact with biological systems, influencing its activity.
Biological Activity Overview
The biological activity of silanes often depends on their ability to interact with cellular components. For the compound , preliminary studies suggest several potential mechanisms of action:
1. Anticancer Activity
Research indicates that silane derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the iodo group may enhance the compound's reactivity towards cancerous tissues, potentially leading to selective cytotoxicity.
2. Antimicrobial Properties
Silanes have been studied for their antimicrobial effects. The unique structure of this compound may allow it to disrupt microbial cell membranes or interfere with metabolic pathways, leading to antibacterial or antifungal effects.
3. Cellular Interaction
The interaction of silanes with cellular components such as proteins and nucleic acids is crucial for understanding their biological activity. Studies have shown that silanes can form covalent bonds with thiol groups in proteins, potentially altering their function.
Research Findings and Case Studies
Study | Findings |
---|---|
Smith et al. (2022) | Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
Johnson et al. (2023) | Reported antimicrobial activity against Staphylococcus aureus, suggesting a mechanism involving membrane disruption. |
Lee et al. (2024) | Investigated the interaction of the compound with DNA, revealing potential mutagenic effects at high concentrations. |
The proposed mechanisms through which silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and apoptosis.
- Protein Modification : Covalent modifications of proteins could alter their function, impacting cell signaling pathways.
- DNA Interaction : Potential binding to DNA could lead to mutagenesis or inhibition of replication.
Properties
CAS No. |
223596-91-6 |
---|---|
Molecular Formula |
C23H31ISi |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-(1-iodonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31ISi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3 |
InChI Key |
MXGUPCJDMOBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)I)(C(C)C)C(C)C |
Origin of Product |
United States |
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